Dipentene

描述

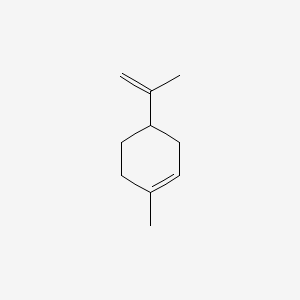

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Catalytic Transformations of Dipentene

Dehydrogenation Reactions for Aromatization

The dehydrogenation of dipentene (limonene) to p-cymene (B1678584) is an endothermic reaction, favored at higher temperatures mdpi.comresearchgate.net. This process involves the removal of hydrogen atoms from the cyclic structure and the rearrangement of double bonds to form the stable aromatic ring of p-cymene mdpi.commdpi.comresearchgate.net.

The design of efficient and selective catalysts is crucial for maximizing p-cymene yield and minimizing unwanted byproducts, such as p-menthanes formed by hydrogenation or cracking products mdpi.comresearchgate.netresearchgate.net. Various heterogeneous catalysts have been explored for this transformation mdpi.commdpi.com.

Palladium-based catalysts are among the most commonly used for the dehydrogenation of terpenes to p-cymene researchgate.netnih.gov. Palladium supported on various materials has shown promising activity. For instance, palladium nanoparticles modified covalent triazine frameworks (Pd/CTF) have demonstrated high catalytic activity in the dehydrogenation of industrial this compound mdpi.comx-mol.net. A 5 wt% Pd/CTF catalyst achieved a 100% conversion rate of this compound and a 96% selectivity for p-cymene at 220 °C under an argon atmosphere mdpi.comx-mol.net. Palladium supported on aluminum oxide (Pd/Al2O3) has also been investigated, showing high reactivity for limonene (B3431351) conversion with initial p-cymene yields of around 80-95% under supercritical conditions or in the presence of hydrogen mdpi.comnih.govresearchgate.net. Palladium supported on activated carbon has also been reported to achieve high p-cymene yields (95-99%) in the vapor phase at temperatures between 260-275 °C google.com.

Mesoporous molecular sieves like SBA-15 have been utilized as catalyst supports due to their high surface area and ordered pore structure mdpi.comresearchgate.netresearchgate.net. Metal-containing SBA-15 catalysts, such as Zn/SBA-15, have been employed for the dehydrogenation of industrial this compound researchgate.netisc.ac. Zn/SBA-15 has shown to be effective, with p-cymene being the major dehydrogenation product researchgate.net. Studies have reported yields of p-cymene up to 86.7% on Zn/SBA-15 at 723K researchgate.net. Titanium-containing SBA-15 (Ti-SBA-15) has also been studied, showing limonene conversion and the formation of isomerization products and p-cymene mdpi.commdpi.com.

Catalyst loading and reaction parameters significantly influence the conversion and selectivity of the dehydrogenation of this compound. For Pd/CTF catalysts, a Pd loading of 5 wt% was found to be optimal, resulting in nearly 100% this compound conversion and high p-cymene selectivity (95.85%) mdpi.com. Lower or higher Pd loadings led to reduced p-cymene content mdpi.com. Reaction temperature is another critical parameter, with higher temperatures generally favoring the endothermic dehydrogenation reaction and increasing both conversion and p-cymene selectivity mdpi.commdpi.comresearchgate.net. Studies on ZnO/SiO2 catalysts showed that increasing the temperature from 275 °C to 325 °C increased p-cymene selectivity, reaching 100% at 325 °C with complete limonene conversion mdpi.com. Contact time also plays a role; for ZnO/SiO2, increasing contact time led to higher limonene conversion and p-cymene selectivity mdpi.com. The presence of a hydrogen atmosphere can influence the reaction, sometimes leading to lower p-cymene selectivity due to increased hydrogenation of double bonds, although it can also facilitate the isomerization step researchgate.netrsc.org.

Here is a table summarizing some research findings on catalyst performance:

| Catalyst | Support | Metal Loading (wt%) | Temperature (°C) | Conversion (%) | Selectivity to p-Cymene (%) | Reference |

| Pd/CTF | CTF | 5 | 220 | ~100 | 96 | mdpi.comx-mol.net |

| Pd/Al2O3 | Al2O3 | Not specified | 300 (supercritical ethanol) | Complete | 80 | mdpi.com |

| Pd/Al2O3 | Al2O3 | 5 | Not specified | High | ~95 | nih.gov |

| Pd/Activated Carbon | Activated Carbon | Not specified | 260-275 | Almost Complete | 95-99 | google.com |

| Zn/SBA-15 | SBA-15 | Not specified | 450 (723K) | Not specified | 86.7 | mdpi.comresearchgate.net |

| Ti/SBA-15 | SBA-15 | Not specified | 160 | 99 | 56 | mdpi.com |

| ZnO/SiO2 | SiO2 | 30 | 325 | 100 | 100 | mdpi.com |

| Pd/HZSM-5 | HZSM-5 | 1 | 260 | 100 | 83 | mdpi.com |

| Pt/Carbon | Carbon | 0.1-1 | 110-200 | >99.1 | 95 | google.com |

The conversion of limonene (this compound) to p-cymene is understood to primarily occur through a two-step mechanism involving initial isomerization followed by sequential dehydrogenation mdpi.comresearchgate.netresearchgate.netmdpi.comrsc.org. The first step involves the acid-catalyzed isomerization of limonene to other p-menthadienes, such as α-terpinene, γ-terpinene, and terpinolene (B10128) mdpi.commdpi.comresearchgate.netmdpi.com. Acidic sites on the catalyst support are responsible for this isomerization mdpi.com. The subsequent step involves the dehydrogenation of these cyclic dienes to form the aromatic ring of p-cymene mdpi.commdpi.commdpi.comrsc.org. Metallic sites, such as palladium, are active in promoting the dehydrogenation reaction mdpi.com. The presence of hydrogen in the reaction atmosphere does not change this fundamental pathway but can influence the rates of isomerization and hydrogenation side reactions researchgate.netrsc.org.

Optimizing selectivity towards p-cymene and achieving high conversion rates are key objectives in the catalytic dehydrogenation of this compound mdpi.com. High conversion of limonene (this compound) to p-cymene has been achieved using various modified catalysts mdpi.com. For example, nickel-modified catalysts have shown high activity, leading to complete conversion of limonene with 100% selectivity to p-cymene in some cases mdpi.com. Pd/Al2O3 catalysts have also demonstrated complete limonene conversion with high p-cymene yields mdpi.com. The balance between the catalyst's acidic and metallic sites is crucial for optimizing selectivity, as acid sites promote isomerization while metallic sites facilitate dehydrogenation mdpi.com. The addition of promoters like cerium to Pd/ZSM-5 catalysts has been shown to enhance p-cymene selectivity and improve catalyst stability nih.govcapes.gov.br. Reaction parameters such as temperature, contact time, and the presence of hydrogen acceptors can also be adjusted to favor p-cymene formation and minimize byproduct formation mdpi.comresearchgate.net. Using α-olefins as hydrogen acceptors with silica-supported palladium has resulted in very high p-cymene yields (95%) at moderate temperatures (145 °C) by preventing unwanted hydrogenation researchgate.netcapes.gov.br.

Catalyst Stability and Regeneration Studies

The stability and regeneration of catalysts are critical aspects of heterogeneous catalysis, particularly for processes involving renewable feedstocks like this compound. While specific studies focusing solely on the stability and regeneration of catalysts used for this compound transformations are not extensively detailed in the provided search results, the broader context of catalytic processes with terpenes and related compounds offers insights. Heterogeneous catalysts are generally favored for their ease of separation and potential for reuse, which is economically and environmentally beneficial diva-portal.org. Studies on the isomerization of α-pinene, a related bicyclic monoterpene, over catalysts like Au/Al2O3 have investigated sintering stability and catalyst regeneration doria.fi. Such research provides a framework for understanding the factors influencing catalyst longevity and the feasibility of regeneration in terpene transformations.

Isomerization Processes and Mechanism Elucidation

Isomerization is a key transformation for this compound, leading to the formation of other valuable monoterpenes. The process involves the rearrangement of double bonds within the molecule.

Catalytic Isomerization to Terpinolene and Terpinenes

This compound can be catalytically isomerized to produce a mixture of cyclic monoterpenes, including terpinolene, α-terpinene, and γ-terpinene mdpi.commdpi.com. These products are also valuable compounds with various industrial applications. Studies have shown that the distribution and yield of these isomers are significantly influenced by the catalyst type and reaction conditions mdpi.com. For instance, the isomerization of R-(+)-limonene (a component of this compound) over a Ti-MCM-41 catalyst yielded terpinolene as the main product, alongside α-terpinene and γ-terpinene mdpi.com.

Influence of Catalyst Type (e.g., Ti-SBA-15, H-FER) and Reaction Conditions

Different catalysts exhibit varying activity and selectivity in the isomerization of limonene (this compound). Mesoporous silica (B1680970) structures like Ti-SBA-15 and Ti-MCM-41 have been investigated for this purpose mdpi.commdpi.com. Studies using Ti-SBA-15 have explored the influence of reaction time, temperature, and catalyst content on the conversion of limonene and the yield of isomerization products mdpi.com. Optimal conditions for limonene isomerization over Ti-SBA-15 were identified as a reaction time of 180 minutes, a temperature of 160 °C, and a catalyst content of 15 wt%, resulting in high limonene conversion and significant yields of terpinolene, α-terpinene, and γ-terpinene mdpi.comdntb.gov.ua.

Ferrierite catalysts, such as H-FER, have also been used for limonene isomerization, yielding a mixture of α-terpinene, γ-terpinene, terpinolene, and p-cymene at lower temperatures (65 °C) mdpi.com. The acidity of the catalyst plays a crucial role in the isomerization process mdpi.comcdnsciencepub.com. For example, the acid strength of alumina (B75360) catalysts influences the selectivity of isomerization products from α-pinene, favoring monocyclic compounds like this compound and terpinolene on strong acid sites cdnsciencepub.com.

Data from a study on limonene isomerization over Ti-SBA-15 illustrates the effect of reaction time and temperature on limonene conversion:

| Reaction Time (min) | Temperature (°C) | Limonene Conversion (mol %) |

| 1380 | 140 | 73.86 mdpi.com |

| 1380 | 150 | 88.83 mdpi.com |

| 180 | 160 | ~90 mdpi.com |

| 1380 | 160 | Almost 100 mdpi.com |

This data highlights that increasing both reaction time and temperature generally leads to higher limonene conversion over the Ti-SBA-15 catalyst mdpi.com.

Mechanistic Pathways of Limonene Isomerization

The isomerization of limonene proceeds through mechanistic pathways involving carbocation intermediates or double-bond migration via allylic routes sci-hub.ru. Over acidic catalysts like alumina, two possible pathways have been recognized: one involving the formation of carbonium ions and another potentially comprising double-bond migration via an allyl route, including carbanions sci-hub.ru. Research suggests that over alumina, limonene may isomerize via a π-allylic mechanism, while terpinolene and terpinene isomerize via a carbonium ion mechanism sci-hub.ru. For the isomerization of R-(+)-limonene over a Ti-MCM-41 catalyst, a mechanism has been proposed involving the protonation of the double bond, leading to a cationic intermediate mdpi.com. Subsequent steps involve hydrogen shifts and the formation of the isomerized products mdpi.com.

Oxidation and Epoxidation Chemistry of this compound

Oxidation and epoxidation reactions of this compound target its double bonds to produce oxygen-containing derivatives, which are valuable intermediates in fine chemistry semanticscholar.org.

Selective Oxidation Methodologies

Selective oxidation of limonene (this compound) can lead to various products, including epoxides, carveol (B46549), and carvone (B1668592) semanticscholar.org. Epoxidation typically involves the addition of an oxygen atom across a double bond, forming an epoxide ring. Limonene has two double bonds, and selective epoxidation can target either the cyclic or the exocyclic double bond.

Studies on the epoxidation of limonene have utilized catalysts such as TS-1 and Ti-SBA-15 with hydrogen peroxide as the oxidizing agent semanticscholar.org. These studies have investigated the influence of temperature and reaction time on limonene conversion and the selectivity for epoxide compounds like 1,2-epoxylimonene semanticscholar.org. The activity and selectivity are dependent on the catalyst and reaction conditions semanticscholar.org. For example, using a Ti-SBA-15 catalyst with hydrogen peroxide, the selectivity for the epoxide compound was found to be higher at lower temperatures semanticscholar.org. Other oxidation products like carveol and carvone can also be formed through allylic oxidation pathways semanticscholar.org.

Formation of Oxygenated Derivatives

The catalytic oxidation of this compound can lead to the formation of various oxygenated derivatives, which are valuable compounds in the pharmaceutical, flavor, and perfumery industries. scielo.br These transformations often involve the selective oxidation of this compound's double bonds. For instance, catalytic oxidation using molecular oxygen can yield epoxides and allylic oxidation products. researchgate.netmdpi.com

Studies have explored the use of different catalytic systems for the oxidation of limonene (a major component of this compound). Palladium complexes, combined with reversible co-oxidants like CuCl₂, have been employed for selective oxidation processes. scielo.brmdpi.com Palladium can participate in the formation of allylic radicals and adducts by cleaving carbon-carbon double bonds, while copper can catalyze the decomposition of hydroperoxides, leading to radical intermediates. researchgate.net This can result in the formation of oxygen-containing derivatives such as 1,2- and 8,9-epoxylimonene, cis and trans carveol, and carvone. researchgate.net

Heterogeneous catalysts, such as palladium-copper supported on carbon and hydrotalcite-like compounds, have shown good catalytic properties for accelerating the autoxidation of limonene using molecular oxygen under solvent-free conditions. researchgate.net This process yields a mixture of oxygenated derivatives, predominantly 1,2- and 8,9-epoxylimonene, 1,2,8,9-diepoxylimonene, carveol, and carvone. researchgate.net Palladium supported on copper-magnesium-aluminum hydrotalcite has demonstrated high catalytic activity and lifetime in these reactions. researchgate.net

Tungsten-based polyoxometalate catalysts with aqueous H₂O₂ as an oxidant have been used for the solvent-free catalytic epoxidation of the trisubstituted alkene bonds of terpenes like limonene, producing limonene oxide on a multigram scale. rsc.org Epoxidation of less reactive disubstituted alkene bonds can be achieved by conducting the reaction at higher temperatures. rsc.org

Ozonolysis and Hydroxyl Radical Oxidation Pathways

This compound, being a monoterpene, undergoes rapid gas-phase reactions with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (OH). industrialchemicals.gov.aucopernicus.org These reactions play a significant role in atmospheric chemistry, contributing to aerosol and photochemical smog formation. industrialchemicals.gov.au

Ozonolysis of limonene, a component of this compound, involves the addition of O₃ to the carbon-carbon double bond, forming an energy-rich primary ozonide (POZ). copernicus.orgnih.gov The POZ then decomposes to form Criegee intermediates (CIs) and carbonyl compounds. copernicus.orgnih.gov Limonene has both endocyclic and exocyclic double bonds, and ozonolysis can occur at either site. rsc.org The addition of O₃ can take place at both double bonds with specific branching ratios, leading to the formation of different energized CIs. rsc.org

The reaction of stabilized Criegee intermediates with water is crucial, leading to the formation of OH radicals and α-hydroxy hydroperoxide. mdpi.com Both pathways are considered essential sources of atmospheric OH radicals and H₂O₂, contributing significantly to the formation of secondary aerosols. mdpi.com Oligomerization can also occur during ozonolysis, involving reactions between Criegee intermediates and stable first-generation products. researchgate.netnih.gov

The reaction of limonene with OH radicals is a major atmospheric daytime loss process. copernicus.org The dominant pathway involves OH addition to one of the olefinic carbon atoms, although abstraction of an allylic hydrogen atom also occurs. copernicus.org This oxidation can lead to the formation of highly oxygenated organic molecules (HOMs), including monomers and dimers. copernicus.org

Polymerization and Oligomerization Reactions

This compound can undergo polymerization and oligomerization reactions, particularly in the context of forming sulfur-containing polymers through inverse vulcanization. Oligomerization of terpenes like limonene can also occur under acidic conditions. researchgate.net For example, application of strong Brønsted acidity to dl-limonene predominantly led to oligomerization. researchgate.net

Inverse Vulcanization for Sulfur-Dipentene Polysulfide Synthesis

Inverse vulcanization is a process that enables the direct copolymerization of elemental sulfur with diene comonomers, such as this compound, to produce polysulfide polymers with a high sulfur content (typically > 50 wt%). rsc.orgrsc.orgwikipedia.org This process utilizes the abundance of elemental sulfur, a byproduct of the petroleum industry, to create new materials with interesting properties. rsc.orgresearchgate.netliverpool.ac.uk Unlike traditional sulfur vulcanization which creates organic materials with short sulfur bridges, inverse vulcanization results in polymers with long sulfur chains interspersed with organic linkers. wikipedia.org

The synthesis of poly(S-dipentene) with a sulfur content greater than 50 wt% by catalytic inverse vulcanization has been investigated at 140 °C. unimib.itrsc.org This process involves heating elemental sulfur above its melting point to facilitate ring-opening polymerization of S₈, generating linear polysulfide chains with diradical ends that can be crosslinked by dienes like this compound. wikipedia.org

Catalytic Approaches in Inverse Vulcanization

Catalytic inverse vulcanization offers several advantages over the traditional uncatalyzed process, including lower reaction temperatures, reduced reaction times, prevention of hydrogen sulfide (B99878) production, increased yield, and improved material properties. acs.orgnih.gov Zinc-based accelerators, commonly used in traditional rubber vulcanization, have been investigated as catalysts for the inverse vulcanization of this compound. unimib.itrsc.org These accelerators can reduce the time required for mixing this compound and melted sulfur. unimib.itrsc.org Zinc tetrabutyl-bis(phosphorodithioate) (ZBDP) has shown promising results as a catalyst in the catalytic inverse vulcanization of this compound with sulfur at 140 °C. unimib.itrsc.org Other zinc-based accelerators, such as zinc 2-mercaptobenzothiazole (B37678) (ZMBT), zinc diethyldithiocarbamate (B1195824) (ZDTC), and zinc isopropylxanthate (ZIX), have also been explored. unimib.it Catalysts are believed to potentially act as phase transfer agents between the immiscible sulfur and organic phases. liverpool.ac.uk

Here is a table summarizing the effect of different accelerators on mixing time in catalytic inverse vulcanization of S-dipentene copolymer:

| Accelerator | Mixing Time (minutes) |

| None | 120 |

| ZMBT | 30 |

| ZBDP | 30 |

| ZDTC | 50 |

| ZIX | 50 |

Data derived from search result unimib.it. Note that without a catalyst, depolymerization was observed within 12 hours. unimib.it

Incorporation of Co-monomers and Crosslinkers

In the synthesis of sulfur-dipentene polysulfides, co-monomers and crosslinkers can be incorporated to tune the properties of the resulting polymers and suppress depolymerization reactions. Bio-based dienes such as garlic oil (GO), diallyl disulfide (DAS), and myrcene (B1677589) (MYR) have been used as crosslinkers in the post-polymerization of poly(S-dipentene). unimib.itrsc.orgrsc.org Stable ter-polymers with depressed depolymerization reactions were obtained by adding 10 wt% of MYR, GO, or DAS to poly(S-dipentene). unimib.itrsc.orgrsc.org These ter-polysulfides were found to be soft solids with glass transition temperatures (Tg) between -1 and 4 °C. unimib.itrsc.org

The choice of crosslinker influences the chemical and physical properties of the inverse vulcanized polymers, including glass transition temperature, molecular weight, solubility, mechanical properties, and color. researchgate.net Varying the category of crosslinker or adjusting the stoichiometry of co-monomers allows for the development of polymers with diverse functionalities. liverpool.ac.uk

Mechanism of Polymer Formation and Depolymerization Suppression

The mechanism of inverse vulcanization generally involves the ring-opening polymerization of S₈ at elevated temperatures, generating reactive polysulfide chains. wikipedia.org These chains are then crosslinked by the organic co-monomer (this compound in this case) through reactions with the carbon-carbon double bonds. wikipedia.org While simple radical addition across the double bonds is a primary feature, hydrogen abstraction and H₂S evolution can also occur, depending on the temperature and sulfur proportion. nih.gov

In catalytic inverse vulcanization, the catalyst, such as a metal diethyldithiocarbamate, is believed to facilitate the opening of the S₈ ring at lower temperatures and bring the sulfur into proximity with the crosslinker, lowering the energy barrier to bond formation. nih.gov The mechanism may involve radical or ionic pathways, or a combination of both. nih.govliverpool.ac.uk Metal-sulfur bonds in the catalyst may stabilize the formation of polysulfide anions. acs.org

Depolymerization phenomena can be observed in poly(S-dipentene) with a high sulfur content (e.g., 60 wt%). rsc.org The presence of accelerators can delay the occurrence of depolymerization. unimib.it Depolymerization can be suppressed by incorporating co-monomers or crosslinkers, such as MYR, GO, or DAS, in the post-polymerization step. unimib.itrsc.orgrsc.org This leads to the formation of more stable ter-polymers. unimib.itrsc.orgrsc.orgresearchgate.net

Copolymerization with Synthetic Polymers (e.g., Styrene)

Clay catalysts, such as proton-exchanged clay (Mag-H+), have also been successfully utilized for the copolymerization of limonene with styrene (B11656) via a cationic mechanism mdpi.comosti.govnih.gov. Studies have investigated the effect of reaction parameters like temperature, reaction time, and catalyst amount on the copolymerization yield and the characteristics of the resulting copolymer mdpi.comosti.govnih.gov. For instance, one study reported a maximum yield of 89.77% using 10 wt% of Mag-H+ catalyst at -5 °C with a reaction time of 6 hours mdpi.com. The structure of the obtained copolymer (lim-co-sty) has been characterized using techniques such as FT-IR, 1H-NMR, and DSC, confirming the copolymerization mdpi.comosti.govnih.gov. The molecular weight of the resulting copolymer can be around 4500 g·mol−1 mdpi.comosti.gov.

Besides styrene, limonene has been copolymerized with other monomers. Examples include copolymerization with laccol, an environmentally friendly compound derived from the sap of the Toxicodendron succedaneum tree, via cationic polymerization using AlCl3.EtOAc as a coinitiator to produce sustainable copolymers with radiation hardening capabilities nsf.gov. Limonene and beta-pinene (B31000) have been copolymerized with ethylene (B1197577) using phenoxide-modified half-titanocene catalysts in the presence of a methylaluminoxane (B55162) (MAO) cocatalyst, yielding new bio-based polyolefins with high molecular weights acs.org. Copolymerization of propylene (B89431) oxide with styrene catalyzed by Maghnite-H+ has also been investigated via cationic transformation nanobioletters.com. While radical polymerization of limonene with monomers like styrene or acrylates is possible, it can lead to lower molecular weights, and limonene may act as a radical scavenger in these systems researchgate.netresearchgate.net. Thiol-ene polymerization is another approach explored for limonene copolymerization with compounds like mercaptoethanol or 2-mercaptoethyl ether, which can proceed via a free-radical chain mechanism mdpi.com.

Functionalization of Polymeric Chains with this compound Moieties

The incorporation of this compound or limonene-derived structures into polymeric chains can impart desirable properties to the resulting materials. One approach involves the functionalization of pre-existing polymer chains with this compound moieties. For example, studies have shown the functionalization of polystyrene chains by reacting TEMPO-functionalized polystyrene macroinitiators with limonene in the absence of styrene monomer researchgate.net. This process resulted in the identification of limonene moieties within the final polymer structure researchgate.net.

Another area where functionalization with limonene-derived moieties is explored is in polymers derived from limonene oxide, an epoxidized derivative of limonene. Poly(limonene carbonate)s, synthesized by the copolymerization of limonene oxide with carbon dioxide, can be further functionalized to develop polymers with specific properties, such as antibacterial activity, improved heat processing grades, or seawater solubility rsc.org.

Furthermore, the regioselective reactivity of limonene's double bonds can be exploited for the synthesis of functionalized macromolecular architectures. Limonene contains both a cyclohexene (B86901) and an isoprenyl double bond. Regioselective hydrosilylation can functionalize the isoprenyl double bond while leaving the cyclohexene double bond available for further modifications researchgate.netx-mol.netmdpi.com. This strategy has been used to prepare carbosilane dendrons with a limonene moiety at the focal point, where the remaining cyclohexene double bond can be subsequently functionalized through reactions like epoxidation or azide (B81097) functionalization to create complex structures like Janus dendrimers or dendronized polymers mdpi.com. Post-polymerization functionalization techniques, particularly click chemistry methods like thiol-ene and alkyne-azide reactions, are valuable tools for modifying polymers containing alkene functionalities, such as those derived from epoxides like limonene oxide rsc.org.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, involving the addition of a hydrogen atom and a functional group across a double or triple bond, are significant transformations in organic chemistry. For this compound, key hydrofunctionalization reactions include hydrosilylation and hydrothiolation, which allow for the introduction of silicon- and sulfur-containing functionalities, respectively. These reactions are typically catalyzed and can exhibit different regioselectivities.

Hydrosilylation Strategies for Functional Derivatives

Hydrosilylation is the addition of a Si-H bond across an unsaturated carbon-carbon bond. This reaction is a crucial method for synthesizing organosilicon compounds and silicone-based products google.comresearchgate.netrsc.org. For limonene, hydrosilylation exhibits regioselectivity. Under certain catalytic conditions, the isoprenyl (exocyclic) double bond of limonene is significantly more reactive towards hydrosilylation than the cyclohexene (endocyclic) double bond researchgate.netx-mol.netmdpi.com. For instance, using Karstedt's catalyst, the isoprenyl double bond undergoes hydrosilylation while the cyclohexene double bond remains largely unreactive researchgate.netx-mol.net.

This regioselectivity is highly valuable for synthesizing functional limonene derivatives. By selectively functionalizing the isoprenyl double bond, the cyclohexene double bond is preserved for subsequent reactions, allowing for the creation of molecules with orthogonal reactivity researchgate.netmdpi.com. This strategy has been applied in the synthesis of carbosilane dendrons based on limonene, where the regioselective hydrosilylation provides a route to incorporate a limonene core with a reactive cyclohexene double bond for further dendron growth or functionalization x-mol.netmdpi.com.

While precious metal catalysts like platinum and rhodium have been traditionally used for hydrosilylation, research is actively exploring the use of more earth-abundant transition metal catalysts, such as those based on iron, cobalt, nickel, and manganese, for these transformations researchgate.netrsc.orgrsc.orgnih.gov. Different catalyst systems can influence the activity and selectivity of the hydrosilylation reaction researchgate.netrsc.orgrsc.org.

Hydrothiolation Applications in this compound Chemistry

Hydrothiolation, the addition of a S-H bond across an alkene or alkyne, is a powerful method for forming carbon-sulfur bonds and synthesizing thioethers mdpi.comencyclopedia.pub. Similar to hydrosilylation, hydrothiolation can be applied to this compound (limonene). Interestingly, the cyclohexene double bond of limonene, which is less reactive in hydrosilylation, can undergo hydrothiolation researchgate.netx-mol.net. This complementary reactivity allows for the selective functionalization of different parts of the limonene molecule researchgate.net.

Hydrothiolation reactions can proceed via different mechanisms, including electrophilic or radical pathways, leading to either Markovnikov or anti-Markovnikov addition products mdpi.comencyclopedia.pub. Radical hydrothiolation, often initiated by radical initiators like AIBN or through visible-light photoredox catalysis, typically favors the anti-Markovnikov product mdpi.commdpi.comencyclopedia.pub.

Biological Activities and Mechanistic Studies of Dipentene and Its Derivatives

Antimicrobial Mechanisms of Action

Dipentene and its components exhibit antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. mdpi.comnih.govdovepress.com The mechanisms involved are multifaceted and often relate to the lipophilic nature of the compound, allowing it to interact with cellular structures. ms-editions.clresearchgate.net

Antibacterial Activity Against Gram-Negative and Gram-Positive Bacteria

Studies have shown that this compound, primarily investigated in the form of its enantiomer D-limonene, possesses antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.comnih.govdovepress.comresearchgate.net The sensitivity to limonene (B3431351) can vary between bacterial species and depends on factors such as the microbial species, the number of viable microorganisms, strains, and limonene concentration. mdpi.com

For instance, Staphylococcus aureus, a Gram-positive bacterium, has been found to be more sensitive to limonene compared to the Gram-negative bacterium Pseudomonas aeruginosa. ms-editions.cl This difference in sensitivity may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. ms-editions.clmdpi.com Limonene has shown significant inhibitory activity against Listeria monocytogenes, a Gram-positive bacterium, with a reported Minimum Inhibitory Concentration (MIC) of 20 mL/L in one study. nih.govdovepress.com Another study indicated that limonene effectively inhibited Staphylococcus aureus growth at a MIC of 20 mL/L. researchgate.netbanrepcultural.org

Some research also indicates synergistic effects when D-limonene is combined with certain antibiotics, such as gentamicin, leading to reduced MIC values against resistant strains of S. aureus and Escherichia coli. mdpi.com

Antifungal Activity and Inhibition of Fungal Growth

This compound, particularly D-limonene, also demonstrates antifungal activity and can inhibit fungal growth. mdpi.comnih.govdovepress.comfrontiersin.org This activity has been observed against various fungi, including Candida species and filamentous fungi. ms-editions.clnih.govmdpi.comresearchgate.net

For example, D-limonene has been shown to inhibit the growth of Candida albicans and prevent their biofilm formation. mdpi.com It has also exhibited antifungal activity against Candida tropicalis, Candida parapsilosis, Candida metapsilosis, Candida krusei, and Candida lusitaniae at concentrations ranging from 16–64 µg/mL. mdpi.com Synergism between D-limonene and fluconazole (B54011) has been reported, re-sensitizing fluconazole-resistant strains of C. albicans. ms-editions.clmdpi.com

Studies on the antifungal mechanism suggest that limonene can affect unique fungal components like ergosterol (B1671047) and β-1,3-glucan. mdpi.com Research on Fusarium graminearum showed that a limonene formulation significantly decreased the quantity, length, and septa of conidia, caused hyphal break and shrink, and damaged the structures of the cell membrane, cell wall, vacuoles, and organelles in the hypha. frontiersin.org Limonene has also been found to inhibit the growth of Trichophyton rubrum, a dermatophyte, with a fungicidal effect. tandfonline.com

Cellular and Subcellular Targets (e.g., Membrane Permeability, Enzyme Activity)

The antimicrobial mechanisms of this compound primarily involve disrupting the cellular and subcellular structures of microorganisms. ms-editions.clpatsnap.comresearchgate.net A key target is the cell membrane. ms-editions.clmdpi.comresearchgate.netplos.org Due to its lipophilic nature, limonene can accumulate in and interact with the lipid layers of microbial cell membranes, leading to increased permeability and altered membrane potential. ms-editions.clmdpi.comresearchgate.netplos.org This disruption can cause leakage of intracellular substances such as proteins, lipids, and nucleic acids, and at higher concentrations, can lead to cell lysis. ms-editions.clmdpi.combanrepcultural.org

Beyond membrane disruption, limonene may also affect enzyme activity and metabolic processes. ms-editions.clbanrepcultural.orgscielo.br Studies suggest it can inhibit enzymes crucial for microbial growth and survival. ms-editions.cl For instance, research on Staphylococcus aureus indicated that limonene could lead to a slowdown of metabolism and metabolic dysfunction by affecting enzymes such as succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), pyruvate (B1213749) kinase (PK), and ATPases, thereby inhibiting ATP synthesis. banrepcultural.org In fungi, limonene has been shown to inhibit enzymes associated with the tricarboxylic acid cycle in Sclerotinia sclerotiorum. scielo.br It may also trigger the accumulation of reactive oxygen species (ROS) in fungal isolates. researchgate.netscielo.br

Anti-biofilm Properties and Mechanisms

This compound, particularly D-limonene, has demonstrated significant anti-biofilm properties against various bacterial and fungal species. mdpi.commdpi.comnih.govresearchgate.netjbarbiomed.commicrobiologyresearch.org Biofilm formation is a key virulence factor for many pathogens, and inhibiting this process is a promising strategy. mdpi.comnih.govnih.gov

Limonene can inhibit biofilm formation in a concentration-dependent manner. nih.gov For example, D-limonene at concentrations of 12.5 µL/mL and 25 µL/mL inhibited E. coli biofilm formation by 55% and 92%, respectively. researchgate.net It has also shown high antibiofilm activity against Pseudomonas aeruginosa, inhibiting biofilm formation by 97.18% at its MIC. jbarbiomed.com Against Streptococcus species, limonene exhibited 75-95% antibiofilm activity at a concentration of 400 µg/mL. nih.govmicrobiologyresearch.org

The mechanisms underlying limonene's anti-biofilm activity are diverse. One proposed mechanism is the inhibition of bacterial adhesion to surfaces, which is a critical initial step in biofilm formation. mdpi.comnih.govmicrobiologyresearch.org Limonene can modulate bacterial aggregation, surface hydrophobicity, and swarming motility. researchgate.netjbarbiomed.com It can also reduce the production of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix. researchgate.net In E. coli, D-limonene reduced EPS production and inhibited the transcription of genes involved in curli production, a key factor in biofilm formation. researchgate.net

Furthermore, limonene can interfere with quorum sensing (QS) systems, which are bacterial communication networks that regulate biofilm formation and virulence factor production. mdpi.comresearchgate.netjbarbiomed.com Limonene has been shown to inhibit violacein (B1683560) biosynthesis in Chromobacterium violaceum, a model organism for QS, and decrease acyl-homoserine lactone (AHL) synthesis in P. aeruginosa. researchgate.netjbarbiomed.com High-throughput molecular analysis confirmed the downregulation of pivotal QS genes (lasI/R and rhlI/R) in P. aeruginosa treated with limonene. jbarbiomed.com Limonene also inhibits important virulence factors associated with biofilm, such as pyocyanin, rhamnolipids, and LasA protease in P. aeruginosa. jbarbiomed.com

Here is a table summarizing some reported antimicrobial activity data for Limonene:

| Microorganism Species | Type | Limonene Form | MIC/MBIC (Concentration) | Effect/Inhibition | Source |

| Listeria monocytogenes | Gram-Positive | Limonene | 20 mL/L | Significant inhibitory activity | nih.govdovepress.com |

| Staphylococcus aureus | Gram-Positive | Limonene | 20 mL/L | Effectively inhibited growth | researchgate.netbanrepcultural.org |

| Staphylococcus aureus | Gram-Positive | D-Limonene | 32 µg/mL (reduced to 3.17 µg/mL with synergy) | Antibacterial activity, synergistic with antimicrobials | mdpi.com |

| Escherichia coli | Gram-Negative | D-Limonene | 30 µg/mL (reduced to 20.1 µg/mL with synergy) | Antibacterial activity, synergistic with gentamicin | mdpi.com |

| Escherichia coli | Gram-Negative | D-Limonene | 12.5 µL/mL | 55% biofilm inhibition | researchgate.net |

| Escherichia coli | Gram-Negative | D-Limonene | 25 µL/mL | 92% biofilm inhibition, reduced EPS production | researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Limonene | 0.63 mg/mL | 97.18% antibiofilm activity at MIC | jbarbiomed.com |

| Streptococcus pyogenes | Gram-Positive | Limonene | 400 µg/mL (MBIC) | 75-95% antibiofilm activity | nih.govmicrobiologyresearch.org |

| Streptococcus mutans | Gram-Positive | Limonene | 400 µg/mL | 75-95% antibiofilm activity | nih.govmicrobiologyresearch.org |

| Streptococcus mitis | Gram-Positive | Limonene | 400 µg/mL | 75-95% antibiofilm activity | nih.govmicrobiologyresearch.org |

| Streptococcus mutans | Gram-Positive | D-Limonene | 10.5 mg/mL | 94.88% biofilm inhibition | mdpi.com |

| Streptococcus uberis | Gram-Positive | D-Limonene | 3.3 mg/mL | 88.25% biofilm inhibition | mdpi.com |

| Candida tropicalis | Fungus | D-Limonene | 20 µL/mL (MIC), 40 µL/mL (MFC) | Antifungal activity | researchgate.net |

| Candida parapsilosis | Fungus | D-Limonene | 16–64 µg/mL | Inhibits growth | mdpi.com |

| Candida albicans | Fungus | D-Limonene | (synergistic with fluconazole) | Inhibits growth and biofilm formation | ms-editions.clmdpi.com |

| Trichophyton rubrum | Fungus | Limonene | 0.5% v/v (MIC) | Potent fungicidal effect | tandfonline.com |

| Fusarium graminearum | Fungus | Limonene formulation | 1.40 µl/ml (EC50) | Inhibits mycelial growth, damages cellular structures | frontiersin.org |

Anthelmintic and Insecticidal Properties

In addition to its antimicrobial effects, this compound and its components have demonstrated anthelmintic (anti-parasitic worm) and insecticidal properties. mdpi.comresearchgate.netbrazilianjournals.com.brinnovareacademics.inmdpi.com These activities make them of interest for controlling parasitic infections and insect pests. patsnap.commdpi.comresearchgate.net

Mechanisms of Action on Parasitic Worms and Insects

The exact mechanisms by which limonene exerts anthelmintic effects are not fully elucidated, but research suggests several possibilities. innovareacademics.inmdpi.com Studies indicate that limonene may have inhibitory effects on the plasma membrane pumps of nematodes and can disturb their metabolic pathways. innovareacademics.in It has also been suggested to affect the growth of nematodes and inhibit parasitic enzymes. innovareacademics.in

In vitro studies on earthworms (Pheretima phostuma) have shown that Citrus reticulata peel extract and its volatile oil, rich in limonene, exhibit anthelmintic effects in a dose-dependent manner, causing paralysis and death of the worms. innovareacademics.in Another study on the natural compound (+)-limonene epoxide, a derivative, demonstrated antischistosomal activity against Schistosoma mansoni adult worms in vitro, leading to reduced motility, death, and severe destruction of the worm body and tegumental surface. researchgate.net Limonene has also shown potent in vitro anti-giardia activity against Giardia lamblia, destroying trophozoites and cysts. herbmedpharmacol.com The mechanism against Giardia may involve the induction of apoptosis. herbmedpharmacol.com

Regarding insecticidal properties, the mode of action of limonene is not completely understood, but it appears to affect the insect nervous system. researchgate.netoup.com One proposed mechanism is an increase in the spontaneous activity of sensory nerves, which sends spurious impulses to motor nerves, resulting in loss of coordination and convulsions. researchgate.netoup.com The central nervous system is likely affected, leading to overstimulation of motor nerves and knockdown paralysis. oup.com Some insects may recover from this immobilization unless limonene is synergized by other compounds. oup.com

Limonene, as an active ingredient in essential oils, can also disrupt the wax layer of an insect's respiratory system, potentially leading to suffocation when applied directly. orientjchem.org Studies have shown that D-limonene has insecticidal activity against various insects, including Haematobia irritans irritans (horn flies) and Spodoptera frugiperda (fall armyworm). mdpi.combrazilianjournals.com.broup.com It has demonstrated repellent and toxic effects against some harmful insects. mdpi.com For S. frugiperda, D-limonene exhibited insecticidal activity at various concentrations, causing signs of hyperexcitation, agitation, paralysis, and death. brazilianjournals.com.br Its rapid action and absorption in the insect organism may make it difficult for the insect to reverse the cellular mechanism affected. brazilianjournals.com.br

Here is a table summarizing some reported anthelmintic and insecticidal activity data for Limonene:

| Target Organism | Type | Limonene Form | Concentration/Notes | Effect/Activity | Source |

| Pheretima phostuma | Earthworm | Limonene (in extract/oil) | Dose-dependent (e.g., 150 mg/ml extract) | Anthelmintic effect, paralysis, death | innovareacademics.in |

| Schistosoma mansoni | Parasitic worm | (+)-Limonene epoxide | 25 µg/mL | Antischistosomal activity, reduced motility, death, tegumental destruction | researchgate.net |

| Giardia lamblia | Parasite | Limonene | 50 and 100 µg/mL | Potent anti-giardia activity, destroyed trophozoites and cysts | herbmedpharmacol.com |

| Haematobia irritans irritans | Insect | D-Limonene | 5.8% (laboratory grade) | Immobilization, interfered with fecundity and egg hatchability | mdpi.comoup.com |

| Haematobia irritans irritans | Insect | D-Limonene | Concentrations below 0.1% | Attractive effect, potential for trapping | mdpi.comoup.com |

| Bactrocera dorsalis | Insect | D-Limonene | Dose-dependent | Inhibited fecundity, toxic effect on adults and pupae, killing effect on larvae | mdpi.com |

| Spodoptera frugiperda | Insect | D-Limonene | Various concentrations (lethality from 0.5%) | Insecticidal activity, hyperexcitation, agitation, paralysis, death | brazilianjournals.com.br |

| Aonidiella aurantii | Insect | D-Limonene | Low concentrations | Can kill | mdpi.com |

| Sitophilus oryzae | Insect | D-Limonene | LC50 36.85 μL/L (adults) | Toxic effect | mdpi.com |

| Rhipicephalus sanguineus | Insect | D-Limonene | 0.1 μL/L | 82.6% death | mdpi.com |

| Cimex cimicidae | Insect | D-Limonene | 4% and 8% (nanoparticles) | Controlled bedbugs, caused death | orientjchem.org |

Efficacy Studies and Dose-Response Relationships